Pyrimido[1,2-a][1,3]benzimidazole-2-carboxamide, N-(5-chloro-2-methoxyphenyl)-1,2,3,4-tetrahydro-4-oxo-
Description
Pyrimido[1,2-a][1,3]benzimidazole derivatives are heterocyclic compounds characterized by fused pyrimidine and benzimidazole rings. The target compound, N-(5-chloro-2-methoxyphenyl)-1,2,3,4-tetrahydro-4-oxo-pyrimido[1,2-a][1,3]benzimidazole-2-carboxamide, features a carboxamide group at position 2, a 5-chloro-2-methoxyphenyl substituent, and a tetrahydro-4-oxo moiety. This structural framework is associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
The synthesis of such compounds typically involves cyclocondensation reactions. For example, Kaushik Joshia et al. () reported the preparation of analogous pyrimido[1,2-a]benzimidazoles via acid-catalyzed reactions of N-substituted phenyl-3-oxobutanamide, 2-aminobenzimidazole, and specialized aldehydes. The target compound’s 5-chloro-2-methoxyphenyl group may enhance bioactivity by modulating electronic and steric properties .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-oxo-2,3-dihydro-1H-pyrimido[1,2-a]benzimidazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-26-15-7-6-10(19)8-12(15)20-17(25)13-9-16(24)23-14-5-3-2-4-11(14)21-18(23)22-13/h2-8,13H,9H2,1H3,(H,20,25)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFLBIDLDXAMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CC(=O)N3C4=CC=CC=C4N=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Pyrimido[1,2-a][1,3]benzimidazole-2-carboxamide, N-(5-chloro-2-methoxyphenyl)-1,2,3,4-tetrahydro-4-oxo- typically involves multi-step reactions. One common method includes the condensation of ortho-phenylenediamine with formic acid or its equivalents, followed by cyclization and further derivatization . Industrial production methods often employ catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride to enhance reaction efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like sodium metabisulphite.
Reduction: Typically involves reducing agents such as lithium aluminum hydride.
Substitution: Common reagents include aromatic aldehydes and cyanogen bromide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Case Studies
Several studies have highlighted the efficacy of pyrimido[1,2-a][1,3]benzimidazole derivatives against various cancer types:
- A study reported that derivatives 5a-p demonstrated significant anti-tumor activity across multiple human cancer cell lines with GI50 values ranging from 0.35 to 9.43 μM .
- These compounds were tested against acute myeloid leukemia (AML) cell lines (HL60, MOLM-13) and showed promising results with sub-micromolar activity .
Antimicrobial Properties
Pyrimido[1,2-a][1,3]benzimidazole derivatives also exhibit antimicrobial activities:
- They have been shown to possess antibacterial and antifungal properties. The structural features of these compounds enhance their interaction with microbial targets .
- Studies indicate that these derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antibiotics .
Anti-inflammatory Activity
Research has indicated that pyrimido[1,2-a][1,3]benzimidazole derivatives possess anti-inflammatory properties. They may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Antiviral Effects
These compounds have shown antiviral activity against several viruses by disrupting viral replication processes. Their ability to interact with viral enzymes makes them potential candidates for antiviral drug development .
Synthesis and Development
The synthesis of pyrimido[1,2-a][1,3]benzimidazole derivatives typically involves:
- Multicomponent reactions : These methods allow for the efficient construction of complex structures while minimizing environmental impact.
- Cyclization techniques : Various cyclization strategies are employed to create the desired heterocyclic frameworks .
Comparative Data Table
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | DNA replication interference | GI50 values from 0.35 to 9.43 μM |
| Antimicrobial | Inhibition of microbial growth | Effective against multiple bacterial strains |
| Anti-inflammatory | Modulation of inflammatory pathways | Reduced pro-inflammatory cytokines |
| Antiviral | Disruption of viral replication | Effective against various viruses |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, modifications in the benzimidazole structure can enhance its bioactivity against various cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pyrimido[1,2-a]benzimidazole derivatives vary in substituents on the phenyl ring, heterocyclic core, and carboxamide side chains. Key analogues include:
Key Observations :
- Anti-inflammatory Activity : Methoxy groups at specific positions (e.g., 3,4-dimethoxypyridin-2-yl) enhance anti-inflammatory potency, as seen in El-Nezhawy et al.’s compounds (62–72% inhibition vs. diclofenac’s 73%) . The target compound’s 2-methoxyphenyl group may similarly contribute to activity.
- Antimicrobial Activity : Pyrimido[1,2-a]benzimidazoles with halogenated aryl groups (e.g., 4-chlorophenyl in VK-502) show moderate activity against Salmonella typhimurium and Staphylococcus aureus . The target compound’s 5-chloro substituent may improve bacterial membrane penetration.
- Anticancer Potential: Analogues like 4-amino-2-aryl-3-cyano derivatives () exhibit IC₅₀ values of 2–10 µM against pancreatic and breast cancer lines, suggesting the carboxamide moiety’s role in cytotoxicity .
Mechanistic Insights
- Electron-Donating Groups : Methoxy and hydroxy substituents increase electron density, enhancing receptor binding in anti-inflammatory models .
- Halogen Effects : Chlorine atoms improve lipophilicity and antimicrobial activity by disrupting microbial cell walls .
- Carboxamide Flexibility : The carboxamide side chain in the target compound may facilitate hydrogen bonding with biological targets, analogous to diclofenac’s mechanism .
Research Findings and Data Tables
Table 1: Antimicrobial Activity of Selected Analogues
*Predicted based on structural similarity to compounds.
Table 2: Anti-Inflammatory Efficacy
| Compound | Edema Reduction (%) | Ulcerogenic Activity | Reference |
|---|---|---|---|
| Target Compound (Predicted) | ~65–75* | Low* | |
| Diclofenac (Control) | 73 | High |
*Extrapolated from SARs.
Biological Activity
Pyrimido[1,2-a][1,3]benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Pyrimido[1,2-a][1,3]benzimidazole-2-carboxamide, N-(5-chloro-2-methoxyphenyl)-1,2,3,4-tetrahydro-4-oxo- . The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation in cancer therapy and other medical applications.
Synthesis and Structural Characteristics
The synthesis of pyrimido[1,2-a][1,3]benzimidazole derivatives typically involves conventional organic synthesis methodologies. Recent studies have utilized microwave-assisted reactions to enhance yields and reduce reaction times. The structural configuration of the compound includes a benzimidazole core that is crucial for its biological activity.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of pyrimido[1,2-a][1,3]benzimidazole derivatives against various cancer cell lines. Notably, a derivative similar to the compound demonstrated significant activity against human acute leukemia cell lines (HL60, MOLM-13) with GI50 values ranging from 0.35 to 9.43 μM . The mechanism of action appears to involve interference with DNA/RNA interactions and inhibition of key kinases involved in cell proliferation.
Table 1: Antiproliferative Activity of Pyrimido[1,2-a][1,3]benzimidazole Derivatives
| Compound | Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5h | HL60 | 0.35 | Inhibition of DNA binding |
| 5h | MOLM-13 | 0.45 | Inhibition of FLT3-ITD kinase |
| 5e | MV4-11 | 0.75 | Induction of apoptosis |
| 5g | CCRF-CEM | 9.43 | Cell cycle arrest |
The biological activity of the compound is attributed to its ability to intercalate into DNA and RNA structures. Studies using fluorescence and circular dichroism spectroscopy have shown that these compounds can bind to nucleic acids through a mixed binding mode involving both intercalation and groove binding . This interaction disrupts normal cellular processes leading to apoptosis in cancer cells.
Study 1: Anticancer Activity
A study conducted by researchers at the National Cancer Institute (NCI) assessed the efficacy of a series of pyrimido[1,2-a][1,3]benzimidazole derivatives against a panel of human cancer cell lines. The results indicated that these compounds exhibited broad-spectrum anticancer activity with significant inhibition observed in leukemia and solid tumors .
Study 2: Kinase Profiling
In another investigation focusing on kinase inhibition, pyrimido[1,2-a][1,3]benzimidazoles were screened against a panel of 338 human kinases. Notably, compounds showed significant inhibition of BMX kinase which is associated with various malignancies . This finding suggests that these derivatives may have therapeutic potential in targeting specific signaling pathways involved in cancer progression.
Q & A
Q. Q1: What are the established synthetic routes for this compound, and how can researchers optimize reaction conditions to improve yield and purity?
Answer: The compound is synthesized via cyclocondensation reactions involving intermediates such as 2-amino-benzimidazole, substituted aldehydes, and carboxamide precursors. Key steps include:
- Reagent Selection : Use of N,N'-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) facilitates efficient cyclization, as it converts into an insoluble byproduct that simplifies purification .
- Solvent and Temperature : Dimethylformamide (DMF) as a solvent under reflux (24–48 hours) is critical for achieving cyclization. Temperature control (±2°C) minimizes side reactions .
- Purification : Post-synthetic filtration and recrystallization in polar solvents (e.g., ethanol/water mixtures) enhance purity.
Optimization Tip : Employ Design of Experiments (DoE) to test variables like stoichiometry, solvent polarity, and reaction time. Monitor intermediates via TLC or HPLC .
Q. Q2: What analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?
Answer: A multi-technique approach is essential:
- NMR Spectroscopy : and NMR confirm the presence of the tetrahydro-4-oxo moiety (δ 2.5–3.5 ppm for CH groups) and the N-(5-chloro-2-methoxyphenyl) substituent (δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 661 for a related analog) and fragmentation patterns .
- IR Spectroscopy : Bands at 1652 cm (amide C=O) and 3252 cm (N-H stretch) confirm functional groups .
Best Practice : Cross-validate data with elemental analysis (C, H, N) to ensure >98% purity .
Advanced Research Questions
Q. Q3: How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and guide structural modifications?
Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., the 4-oxo group’s nucleophilicity) and assess stability of tautomeric forms .
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). For example, the benzimidazole core may bind ATP pockets via π-π stacking .
- SAR Studies : Modify substituents (e.g., chloro vs. methoxy groups) and evaluate effects on binding affinity using free energy perturbation (FEP) simulations .
Validation : Correlate computational predictions with in vitro assays (e.g., enzyme inhibition IC) .
Q. Q4: What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50_{50}50 values)?
Answer: Common discrepancies arise from:
- Assay Conditions : Differences in buffer pH (e.g., ammonium acetate pH 6.5 vs. phosphate buffer pH 7.4) can alter ionization states and activity .
- Cell Line Variability : Use standardized cell lines (e.g., HEK293 for kinase assays) and report passage numbers.
- Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and normalize to vehicle-treated samples .
Resolution : Perform meta-analyses across studies and validate findings using orthogonal assays (e.g., SPR for binding kinetics) .
Q. Q5: How can researchers design experiments to probe the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to:
- Acidic/basic conditions (0.1M HCl/NaOH at 37°C for 24 hours).
- Oxidative stress (3% HO).
- Photolytic stress (ICH Q1B guidelines) .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Monitor via LC-MS/MS .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points and polymorphic transitions .
Q. Q6: What methodologies are recommended for studying the compound’s pharmacokinetics (PK) in preclinical models?
Answer:
- ADME Profiling :
- Absorption : Caco-2 cell permeability assays.
- Distribution : Plasma protein binding (ultrafiltration) and tissue distribution studies (radiolabeled compound).
- Metabolism : Identify metabolites via UPLC-QTOF-MS .
- In Vivo PK : Administer IV/PO doses in rodents and collect plasma samples at intervals (0–24 hours). Use non-compartmental analysis (NCA) for AUC, t, and bioavailability calculations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
